molecular formula C21H17FN4O4S B2428126 Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 1021120-11-5

Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2428126
CAS No.: 1021120-11-5
M. Wt: 440.45
InChI Key: XFODGTUGWWHRTD-UHFFFAOYSA-N
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Description

Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyridazine ring, a fluorobenzamido group, and a thioacetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the pyridazine core. The fluorobenzamido group is introduced through a nucleophilic substitution reaction, followed by the formation of the thioacetamido linkage. The final step involves esterification to obtain the methyl ester form. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thioacetamido linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings or the thioacetamido linkage.

Scientific Research Applications

Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate: Similar structure but with a different fluorine position on the benzamido group.

    Methyl 4-(2-((6-(3-chlorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(2-((6-(3-methylbenzamido)pyridazin-3-yl)thio)acetamido)benzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The unique combination of the fluorobenzamido group, pyridazine ring, and thioacetamido linkage in Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate provides distinct chemical and biological properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[[2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c1-30-21(29)13-5-7-16(8-6-13)23-18(27)12-31-19-10-9-17(25-26-19)24-20(28)14-3-2-4-15(22)11-14/h2-11H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFODGTUGWWHRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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